5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methoxyphenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a chlorinating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.
Major Products
Oxidation: 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxyphenyl group.
3-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the chloro group.
5-Chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group.
Uniqueness
5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of all three substituents (chloro, ethyl, and methoxyphenyl) on the pyrazole ring. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQCRDWMZSDNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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